molecular formula C15H12F17NO3 B11563951 N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)norleucine

N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)norleucine

Cat. No.: B11563951
M. Wt: 577.23 g/mol
InChI Key: AEOXMESKXZWXFP-UHFFFAOYSA-N
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Description

N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)norleucine: is a synthetic compound characterized by the presence of multiple fluorine atoms. This compound is part of the perfluorinated compounds (PFCs) family, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)norleucine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of perfluorononanoic acid and norleucine.

    Activation: The perfluorononanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

    Coupling Reaction: The active ester is then reacted with norleucine in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.

    Purification: Employing advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)norleucine undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)norleucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies involving protein modification and labeling due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of high-performance materials such as coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)norleucine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins and enzymes, leading to modifications in their structure and function.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)glycine
  • N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)alanine

Uniqueness

N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl)norleucine is unique due to its specific fluorinated structure, which imparts distinct properties such as high thermal stability and chemical resistance. These properties make it particularly valuable in applications requiring robust and durable materials.

Properties

Molecular Formula

C15H12F17NO3

Molecular Weight

577.23 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)hexanoic acid

InChI

InChI=1S/C15H12F17NO3/c1-2-3-4-5(6(34)35)33-7(36)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h5H,2-4H2,1H3,(H,33,36)(H,34,35)

InChI Key

AEOXMESKXZWXFP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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